molecular formula C13H16Cl2N2O2 B15314525 Methyl2-amino-3-(isoquinolin-1-yl)propanoatedihydrochloride

Methyl2-amino-3-(isoquinolin-1-yl)propanoatedihydrochloride

Cat. No.: B15314525
M. Wt: 303.18 g/mol
InChI Key: FHRIOIJQIUWTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride typically involves the reaction of isoquinoline with a suitable amino acid derivative under specific conditions. The process often includes steps such as esterification, amination, and hydrochloride salt formation. The reaction conditions may vary, but common reagents include methylating agents, amine sources, and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride may involve large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The process is optimized for efficiency, cost-effectiveness, and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoquinoline derivatives, while reduction can produce amine-modified compounds.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis and chemical reactions.

    Biology: In studies related to enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(quinolin-1-yl)propanoate
  • Methyl 2-amino-3-(isoquinolin-2-yl)propanoate
  • Methyl 2-amino-3-(quinolin-2-yl)propanoate

Uniqueness

Methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride is unique due to its specific isoquinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Biological Activity

Methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial properties, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride is C13H15Cl2N2O2, with a molecular weight of approximately 290.18 g/mol. The compound features an isoquinoline moiety linked to a propanoic acid derivative, which contributes to its pharmacological properties.

1. Antimicrobial Properties

Preliminary studies indicate that methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride exhibits antimicrobial activity. Research has shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent in treating infections .

2. Interaction with Biological Targets

Interaction studies reveal that this compound has binding affinities with several biological targets, which may include receptors and enzymes involved in inflammatory processes. For instance, it may act as an inhibitor of TNF-alpha converting enzyme (TACE), which is crucial for reducing TNF-alpha production linked to various inflammatory diseases .

Comparative Analysis with Similar Compounds

The uniqueness of methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride lies in its specific isoquinoline structure. Below is a comparison with similar compounds:

Compound NameStructureKey Features
Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochlorideIndole instead of isoquinolineKnown for neuroprotective effects
Methyl (R)-2-amino-3-(4-imidazolyl)propionate dihydrochlorideImidazole ringExhibits anti-inflammatory properties
Methyl 2-amino-3-(4-pyridyl)propanoate hydrochloridePyridine instead of isoquinolinePotential use in cancer therapy

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological mechanisms of methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride:

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at varying concentrations.
  • Inflammatory Response Modulation : Research indicated that the compound could downregulate pro-inflammatory cytokines in vitro, suggesting a role in managing conditions like rheumatoid arthritis and inflammatory bowel diseases .
  • Neuroprotective Potential : Investigations into neuroprotective effects revealed that the compound could mitigate neuronal cell death in models of oxidative stress, indicating potential applications in neurodegenerative diseases .

Properties

Molecular Formula

C13H16Cl2N2O2

Molecular Weight

303.18 g/mol

IUPAC Name

methyl 2-amino-3-isoquinolin-1-ylpropanoate;dihydrochloride

InChI

InChI=1S/C13H14N2O2.2ClH/c1-17-13(16)11(14)8-12-10-5-3-2-4-9(10)6-7-15-12;;/h2-7,11H,8,14H2,1H3;2*1H

InChI Key

FHRIOIJQIUWTKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=NC=CC2=CC=CC=C21)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.